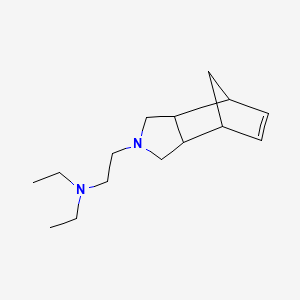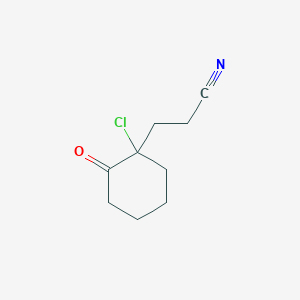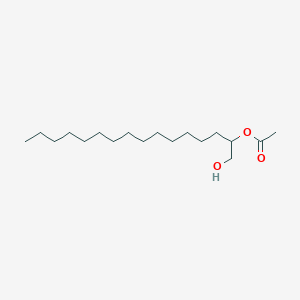
1-Hydroxyhexadecan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxyhexadecan-2-yl acetate is an organic compound that belongs to the class of esters. It is characterized by a long hydrocarbon chain with a hydroxyl group at the first carbon and an acetate group at the second carbon. This compound is often found in natural products and has various applications in different fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxyhexadecan-2-yl acetate can be synthesized through esterification reactions. One common method involves the reaction of hexadecan-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxyhexadecan-2-yl acetate undergoes various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Hexadecan-1-ol and acetic acid.
Oxidation: Hexadecan-2-one or hexadecanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1-Hydroxyhexadecan-2-yl acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-hydroxyhexadecan-2-yl acetate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing hexadecan-1-ol and acetic acid, which can then participate in various metabolic pathways.
Oxidative Pathways: The hydroxyl group can be oxidized by enzymes such as alcohol dehydrogenases, leading to the formation of ketones or acids.
Comparaison Avec Des Composés Similaires
Hexadecan-1-ol: Similar structure but lacks the acetate group.
Hexadecanoic Acid: Similar hydrocarbon chain but with a carboxylic acid group instead of an ester.
Hexadecan-2-one: Similar structure but with a ketone group at the second carbon.
Uniqueness: 1-Hydroxyhexadecan-2-yl acetate is unique due to the presence of both a hydroxyl group and an acetate group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .
Propriétés
Numéro CAS |
74240-79-2 |
|---|---|
Formule moléculaire |
C18H36O3 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
1-hydroxyhexadecan-2-yl acetate |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-19)21-17(2)20/h18-19H,3-16H2,1-2H3 |
Clé InChI |
IYTQESUFNCOUHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CO)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
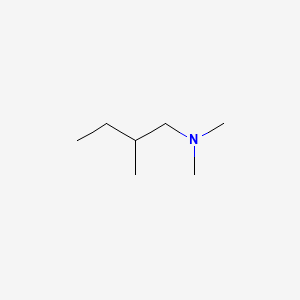
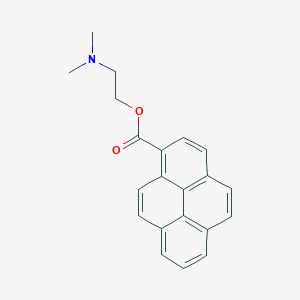
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
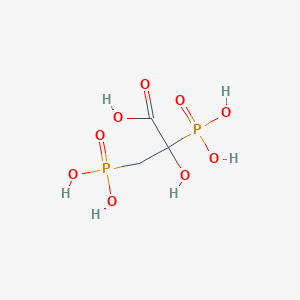


![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
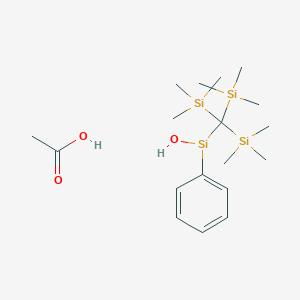
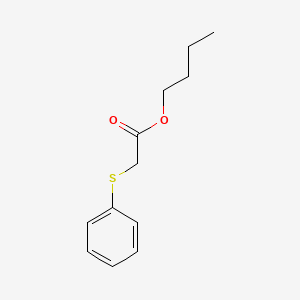
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)

